molecular formula C7H13ClN2O B13888368 2-(3-Hydroxypiperidin-3-yl)acetonitrilehydrochloride

2-(3-Hydroxypiperidin-3-yl)acetonitrilehydrochloride

Cat. No.: B13888368
M. Wt: 176.64 g/mol
InChI Key: DYNABBFVWPGRJN-UHFFFAOYSA-N
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Description

2-(3-Hydroxypiperidin-3-yl)acetonitrilehydrochloride is a chemical compound with the molecular formula C7H12N2O.ClH and a molecular weight of 176.64 g/mol It is a hydrochloride salt form of 2-(3-Hydroxypiperidin-3-yl)acetonitrile, which is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypiperidin-3-yl)acetonitrilehydrochloride typically involves the reaction of 3-hydroxypiperidine with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product yield and purity. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that include large-scale reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of quality control .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypiperidin-3-yl)acetonitrilehydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Hydroxypiperidin-3-yl)acetonitrilehydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypiperidin-3-yl)acetonitrilehydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Hydroxypiperidin-3-yl)acetonitrilehydrochloride is unique due to its combination of functional groups (hydroxyl and nitrile) and its hydrochloride salt form, which enhances its solubility and stability. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H13ClN2O

Molecular Weight

176.64 g/mol

IUPAC Name

2-(3-hydroxypiperidin-3-yl)acetonitrile;hydrochloride

InChI

InChI=1S/C7H12N2O.ClH/c8-4-3-7(10)2-1-5-9-6-7;/h9-10H,1-3,5-6H2;1H

InChI Key

DYNABBFVWPGRJN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(CC#N)O.Cl

Origin of Product

United States

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